N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine
Overview
Description
The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is a versatile heterocycle used in drug design . It has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The molecular formula of the compound is C19H24N6O2 . It has a complex structure with a 1,2,4-triazolo[1,5-a]pyrimidine core, a phenoxyethyl group at the 7-position, and a methoxy-formamidine group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its topological polar surface area is 85.9 Ų .Scientific Research Applications
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Antibacterial Activity
- Field : Medical Science, specifically Microbiology .
- Application : The compound could potentially be used as an antibacterial agent .
- Method : The antibacterial activities of similar compounds were tested using the microbroth dilution method .
- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
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Collagen Production Suppression
- Field : Biochemistry .
- Application : The compound might have a potential effect on suppressing the production of collagen in vitro .
- Method : The effect on collagen production was likely tested in a laboratory setting, although the exact method is not specified .
- Results : The results suggested that similar compounds do have a potential effect on suppressing the production of collagen in vitro .
Future Directions
properties
IUPAC Name |
N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13(27-15-8-6-14(7-9-15)19(2,3)4)16-10-11-20-18-23-17(24-25(16)18)21-12-22-26-5/h6-13H,1-5H3,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKSIPKXGWOSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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